molecular formula C15H14ClNO6S2 B10862375 Methyl 5-chloro-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Methyl 5-chloro-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B10862375
M. Wt: 403.9 g/mol
InChI Key: YTOPSGQLMNPZIQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorine Atom: Chlorination of the thiophene ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Anilino Group: This step involves the reaction of the chlorinated thiophene with aniline derivatives under conditions that promote nucleophilic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxycarbonyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-3-{[4-(methoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    Methyl 5-chloro-3-{[4-(acetoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate: Contains an acetoxycarbonyl group in place of the ethoxycarbonyl group.

Uniqueness

Methyl 5-chloro-3-{[4-(ethoxycarbonyl)anilino]sulfonyl}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C15H14ClNO6S2

Molecular Weight

403.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H14ClNO6S2/c1-3-23-14(18)9-4-6-10(7-5-9)17-25(20,21)11-8-12(16)24-13(11)15(19)22-2/h4-8,17H,3H2,1-2H3

InChI Key

YTOPSGQLMNPZIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

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